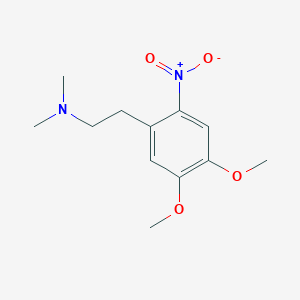![molecular formula C18H20N2O2S2 B12796358 N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide CAS No. 5205-42-5](/img/structure/B12796358.png)
N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 111222 is a compound that has been studied extensively for its potential applications in various fields, including medicinal chemistry and materials science. It is known for its unique structural properties and bioactivity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 111222 typically involves multi-step organic reactions. One common method includes the condensation of specific aromatic aldehydes with amines under controlled conditions, followed by cyclization and purification steps. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of NSC 111222 may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification techniques such as crystallization, distillation, and chromatography are crucial to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: NSC 111222 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Catalysts such as palladium on carbon, specific solvents, and temperature control.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
NSC 111222 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: NSC 111222 is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has explored its potential use in the treatment of certain diseases, particularly in the field of oncology, where it may exhibit anticancer properties.
Industry: NSC 111222 is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of NSC 111222 involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
NSC 125973: Known for its anticancer properties and similar structural features.
NSC 515776: Another compound with potential therapeutic applications, particularly in the field of oncology.
Uniqueness: NSC 111222 stands out due to its unique combination of structural properties and bioactivity
Properties
CAS No. |
5205-42-5 |
|---|---|
Molecular Formula |
C18H20N2O2S2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide |
InChI |
InChI=1S/C18H20N2O2S2/c21-17(15-7-3-1-4-8-15)19-11-13-23-24-14-12-20-18(22)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) |
InChI Key |
RDXMIGPSLSXUGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCSSCCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


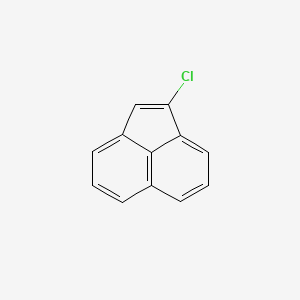



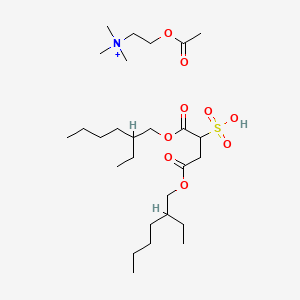


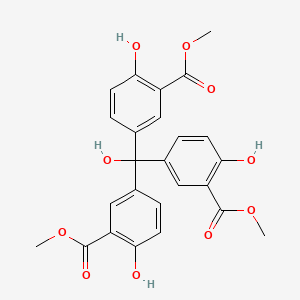
![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)


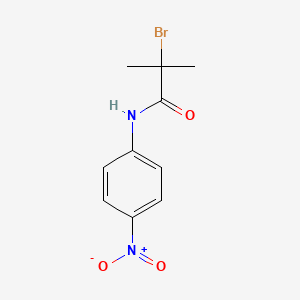
![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)
